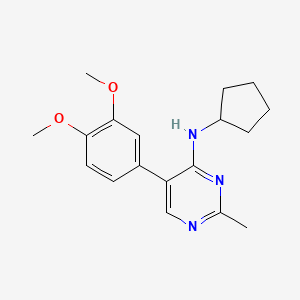![molecular formula C8H7NOS B12916700 2h-Thiocino[4,5-d]isoxazole CAS No. 94043-70-6](/img/structure/B12916700.png)
2h-Thiocino[4,5-d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Thiocino[4,5-d]isoxazole is a heterocyclic compound that features a unique fusion of thiophene and isoxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both sulfur and nitrogen atoms within its structure imparts unique chemical properties that can be exploited for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiocino[4,5-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-substituted chalcone dibromides with hydroxylamine hydrochloride under basic conditions. The use of potassium hydroxide (KOH) as a base yields mixtures of isomeric isoxazoles . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which is a widely used approach for the synthesis of isoxazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the cycloaddition reactions mentioned above. The choice of method depends on factors like yield, purity, and cost-effectiveness. Metal-free synthetic routes are also being explored to reduce the environmental impact and improve the sustainability of the production process .
化学反応の分析
Types of Reactions: 2H-Thiocino[4,5-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2H-Thiocino[4,5-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2H-Thiocino[4,5-d]isoxazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of both sulfur and nitrogen atoms allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects .
類似化合物との比較
2H-Thiocino[4,5-d]isoxazole can be compared with other heterocyclic compounds such as:
特性
CAS番号 |
94043-70-6 |
|---|---|
分子式 |
C8H7NOS |
分子量 |
165.21 g/mol |
IUPAC名 |
2H-thiocino[4,5-d][1,2]oxazole |
InChI |
InChI=1S/C8H7NOS/c1-2-8-7(6-9-10-8)3-5-11-4-1/h1-6,9H |
InChIキー |
RVMWPDWTMRCZFR-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=CC2=CNOC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


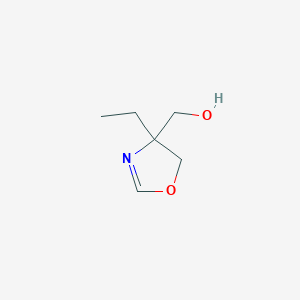
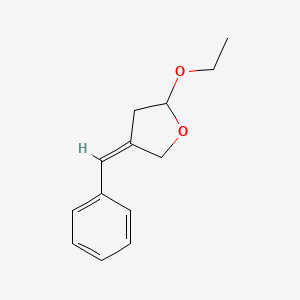
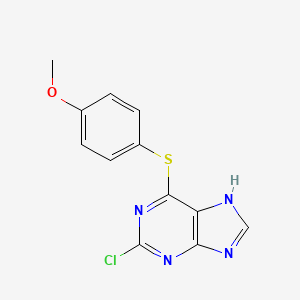
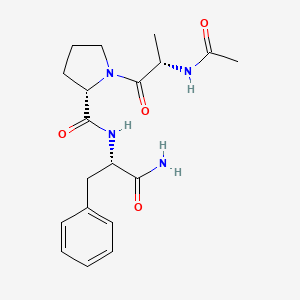
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)
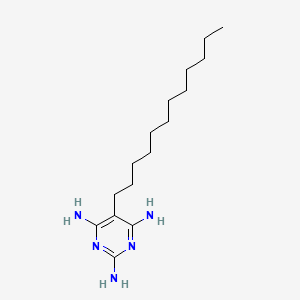
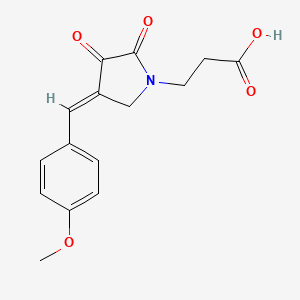

![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
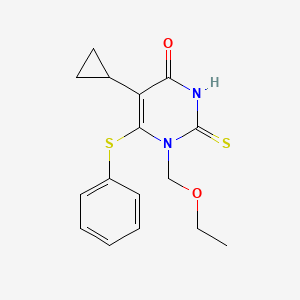
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)
